Methyl-oxazol-2-yl-amine
Overview
Description
Methyl-oxazol-2-yl-amine is a heterocyclic compound that features an oxazole ring substituted with a methyl group and an amino group The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom
Mechanism of Action
Target of Action
Methyl-oxazol-2-yl-amine, as an oxazole derivative, is known to interact with various biological targets. Oxazole derivatives have been found to exhibit a wide spectrum of biological activities . .
Mode of Action
Oxazole derivatives are known to bind with various enzymes and receptors in biological systems through numerous non-covalent interactions
Biochemical Pathways
Oxazole derivatives are known to impact a wide range of biological actions, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .
Result of Action
Oxazole derivatives are known to exhibit a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl-oxazol-2-yl-amine can be synthesized through various methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another method involves the use of diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® for the cyclization of β-hydroxy amides to oxazolines, which are then oxidized to oxazoles using manganese dioxide .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs flow chemistry techniques. This approach allows for the rapid and efficient production of oxazolines and their subsequent oxidation to oxazoles under controlled conditions . The use of commercial activated and amorphous manganese dioxide in packed reactors has been shown to improve the safety and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions: Methyl-oxazol-2-yl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents such as manganese dioxide.
Reduction: Reduction reactions can convert oxazoles back to oxazolines or other derivatives.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and bromotrichloromethane.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oxazoles.
Reduction: Oxazolines and other reduced derivatives.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
Methyl-oxazol-2-yl-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Methyl-oxazol-2-yl-amine can be compared with other similar compounds, such as:
Oxazoline: Oxazoline is a reduced form of oxazole and can be converted to oxazole through oxidation.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-methyl-1,3-oxazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-5-4-6-2-3-7-4/h2-3H,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXMEOHQQJWIOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60604821 | |
Record name | N-Methyl-1,3-oxazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60604821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99170-93-1 | |
Record name | N-Methyl-1,3-oxazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60604821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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